

Spectroscopic Analysis of 4-Chlorophenyl trifluoromethanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenyl
trifluoromethanesulfonate

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Introduction

4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate class of organic compounds, serves as a valuable intermediate in various chemical syntheses, particularly in cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenyl trifluoromethanesulfonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to aid researchers in the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Chlorophenyl trifluoromethanesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ^1H NMR spectrum of **4-Chlorophenyl trifluoromethanesulfonate** in deuterated chloroform (CDCl_3) exhibits two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the phenyl ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43 - 7.41	Doublet	2H	Ar-H
7.24 - 7.22	Doublet	2H	Ar-H

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of **4-Chlorophenyl trifluoromethanesulfonate** in CDCl_3 shows signals for the aromatic carbons and the trifluoromethyl carbon.

Chemical Shift (δ) ppm	Assignment
147.9	C-O
134.3	C-Cl
130.3	Ar-C
123.5	Ar-C
122.7	Ar-C
120.3	Ar-C
117.2	Ar-C
114.0	CF_3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chlorophenyl trifluoromethanesulfonate** is expected to show characteristic absorption bands for the triflate group, the aromatic ring, and the carbon-chlorine bond.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1475	Medium to Weak	Aromatic C=C Stretch
1420 - 1380	Strong	S=O Asymmetric Stretch (Triflate)
1250 - 1210	Strong	S=O Symmetric Stretch (Triflate)
1210 - 1140	Strong	C-F Stretch (Triflate)
1100 - 1000	Strong	S-O-C Stretch (Triflate)
850 - 550	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **4-Chlorophenyl trifluoromethanesulfonate** (C₇H₄ClF₃O₃S), the exact mass is 259.952177 g/mol .[\[1\]](#)

m/z	Relative Abundance	Assignment
259.95	High	[M] ⁺ (Molecular Ion)
127.00	Moderate	[C ₆ H ₄ Cl] ⁺
111.00	Moderate	[C ₆ H ₄ Cl-O] ⁺
133.00	Moderate	[CF ₃ SO ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 10-20 mg of **4-Chlorophenyl trifluoromethanesulfonate**.[\[2\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[2\]](#)[\[3\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[2\]](#)
- Ensure the sample height in the tube is adequate for the spectrometer.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 101 MHz or corresponding frequency for the available ^1H field strength.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ^{13}C .[\[4\]](#)
 - Spectral Width: 0 to 220 ppm.

- Temperature: 298 K.

IR Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of **4-Chlorophenyl trifluoromethanesulfonate** in a volatile solvent such as dichloromethane or acetone.
 - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[5\]](#)
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[\[6\]](#)
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

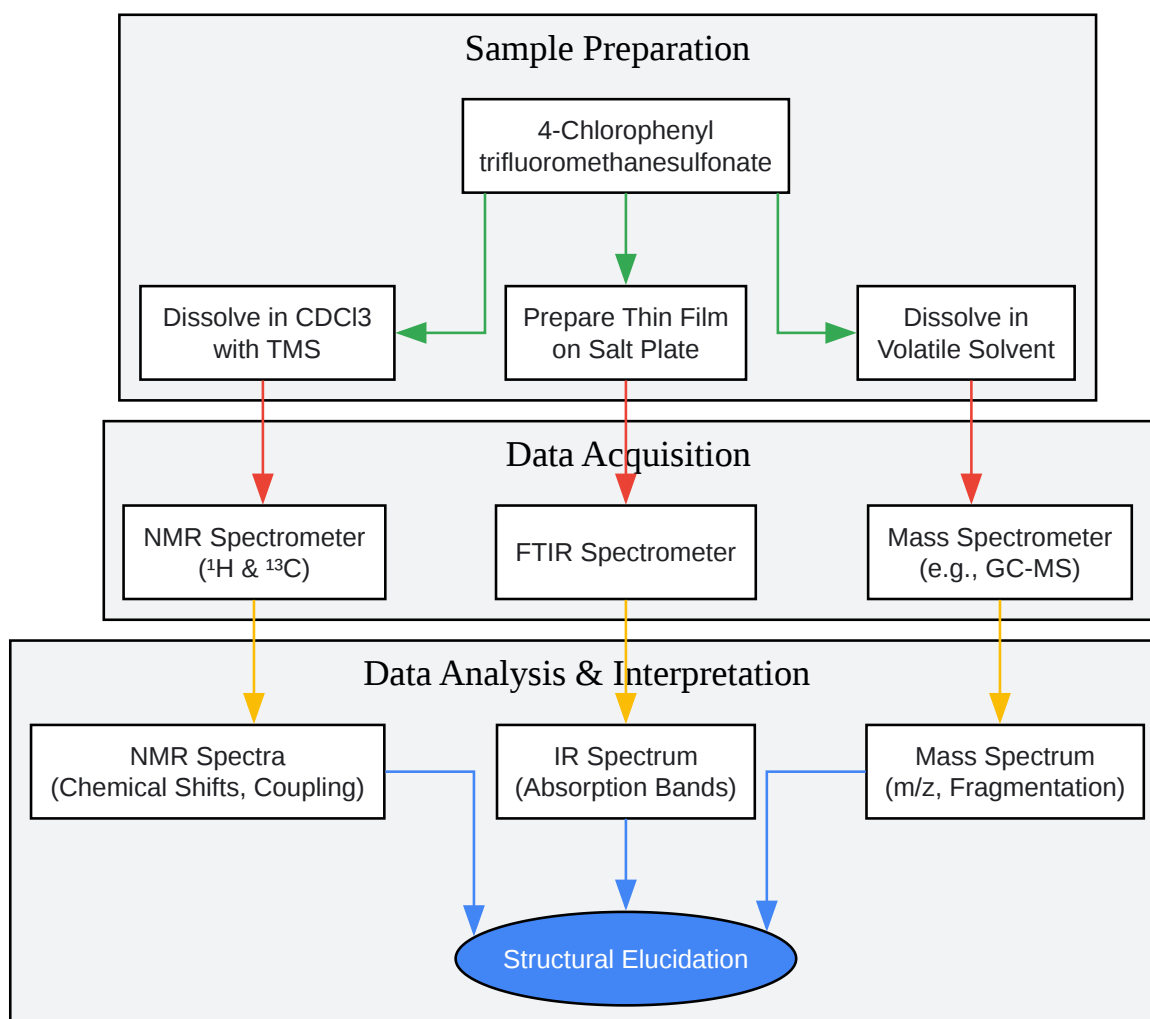
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **4-Chlorophenyl trifluoromethanesulfonate** (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
 - Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

- Ionization Mode: Electron Ionization (EI).[7]
- Ionization Energy: 70 eV.[8]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- For GC-MS, an appropriate GC column and temperature program must be selected to ensure proper separation and elution of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chlorophenyl trifluoromethanesulfonate**.



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Caption: Workflow for the spectroscopic characterization of **4-Chlorophenyl trifluoromethanesulfonate**.

Safety Information

4-Chlorophenyl trifluoromethanesulfonate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]

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